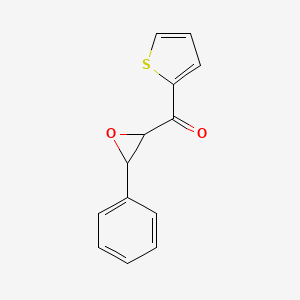
2-Phenyl-3-(thiophene-2-carbonyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-3-(thiophene-2-carbonyl)oxirane is an organic compound that features both an oxirane (epoxide) ring and a thiophene ring. The presence of these two functional groups makes it a versatile compound in organic synthesis and various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3-(thiophene-2-carbonyl)oxirane typically involves the reaction of thiophene-2-carboxylic acid with phenylacetaldehyde in the presence of a suitable oxidizing agent. The reaction conditions often include the use of a base such as sodium hydroxide and an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to facilitate the formation of the oxirane ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar principles as laboratory-scale methods, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to scale up the production.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-3-(thiophene-2-carbonyl)oxirane can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted oxirane derivatives .
Aplicaciones Científicas De Investigación
2-Phenyl-3-(thiophene-2-carbonyl)oxirane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving epoxides.
Industry: Used in the production of polymers and other materials with unique properties
Mecanismo De Acción
The mechanism of action of 2-Phenyl-3-(thiophene-2-carbonyl)oxirane involves the reactivity of the oxirane ring. The ring strain in the oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. The thiophene ring can participate in π-π interactions and other aromatic interactions, influencing the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-3-(furan-2-carbonyl)oxirane: Similar structure but with a furan ring instead of a thiophene ring.
2-Phenyl-3-(pyrrole-2-carbonyl)oxirane: Contains a pyrrole ring instead of a thiophene ring.
Uniqueness
2-Phenyl-3-(thiophene-2-carbonyl)oxirane is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs with furan or pyrrole rings. The sulfur atom in the thiophene ring can participate in additional interactions, making this compound particularly interesting for various applications .
Propiedades
Fórmula molecular |
C13H10O2S |
|---|---|
Peso molecular |
230.28 g/mol |
Nombre IUPAC |
(3-phenyloxiran-2-yl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C13H10O2S/c14-11(10-7-4-8-16-10)13-12(15-13)9-5-2-1-3-6-9/h1-8,12-13H |
Clave InChI |
MHMVFBXEHDEXIJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


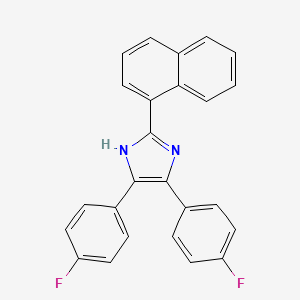

![1-[(4-Nitrophenyl)sulfonyl]pyrrolidin-3-amine](/img/structure/B15240039.png)
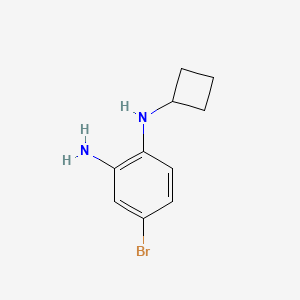

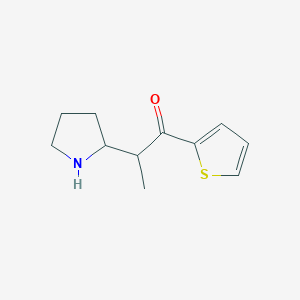
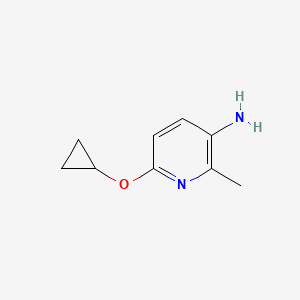

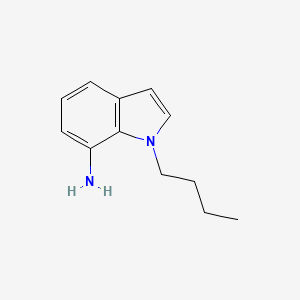
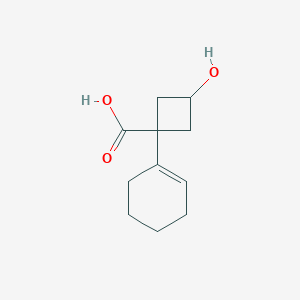
![4-Chloro-6-phenyl-2-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B15240079.png)



